Product packaging for ent-7alpha-Hydroxykaur-16-en-19-oate(Cat. No.:)

ent-7alpha-Hydroxykaur-16-en-19-oate

Cat. No.: B1261677
M. Wt: 317.4 g/mol
InChI Key: KMLXVEXJZSTMBV-YDIYEOSVSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

ent-7alpha-Hydroxykaur-16-en-19-oate, also known as ent-7alpha-hydroxykaurenoic acid, is a diterpenoid compound with the molecular formula C20H30O3 and a molecular weight of 318.45 . It is a significant biochemical intermediate in the biosynthetic pathway of gibberellin plant hormones . This compound is a key substrate in a critical three-step oxidation reaction catalyzed by the enzyme ent-kaurenoic acid monooxygenase (CYP88A), which progresses the transformation from ent-kaurenoic acid to gibberellin A12 . Its specific role is defined in the first oxidation step, where it is formed from ent-kaur-16-en-19-oate . Studies indicate that the presence of a 7alpha-hydroxyl group on the kaurene skeleton can direct microbiological transformation away from the standard gibberellin pathway and towards the seco-ring B acids route . Furthermore, this compound and its derivatives have been investigated as site-specific inhibitors of the ring contraction step in gibberellin biosynthesis, providing valuable tools for probing the steric and mechanistic requirements of this complex biochemical process . As such, this compound is an essential reference standard and tool compound for researchers studying diterpenoid biosynthesis, plant hormone regulation, and enzymatic mechanisms in cytochrome P-450 systems. This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H29O3- B1261677 ent-7alpha-Hydroxykaur-16-en-19-oate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H29O3-

Molecular Weight

317.4 g/mol

IUPAC Name

(1R,2S,4S,5R,9S,10S,13R)-2-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

InChI

InChI=1S/C20H30O3/c1-12-10-20-11-13(12)5-6-14(20)18(2)7-4-8-19(3,17(22)23)15(18)9-16(20)21/h13-16,21H,1,4-11H2,2-3H3,(H,22,23)/p-1/t13-,14+,15+,16+,18+,19-,20+/m1/s1

InChI Key

KMLXVEXJZSTMBV-YDIYEOSVSA-M

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1C[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)O)(C)C(=O)[O-]

Canonical SMILES

CC12CCCC(C1CC(C34C2CCC(C3)C(=C)C4)O)(C)C(=O)[O-]

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Ent 7alpha Hydroxykaur 16 En 19 Oate

Plant Sources and Biodiversity of Occurrence

The distribution of ent-kaurane diterpenoids is widespread throughout the plant kingdom, with particular prevalence in certain families and genera. frontiersin.orgnih.gov These compounds are key intermediates in the biosynthesis of gibberellins (B7789140), a class of plant hormones. ebi.ac.uk

The genus Plectranthus (family Lamiaceae) is recognized for its rich diversity of diterpenoids, including numerous ent-kaurane derivatives. researchgate.net Species within this genus have been found to produce compounds such as ent-15-oxokaur-16-en-19-oic acid and xylopinic acid, which were isolated from Plectranthus ciliatus. nih.govacs.org Similarly, Plectranthus fruticosus has yielded several new kaurane (B74193) derivatives. researchgate.net

While the genus is a known source of ent-kauranes, specific reports detailing the isolation of ent-7alpha-Hydroxykaur-16-en-19-oate directly from Plectranthus asirensis are not prominent in the scientific literature. Phytochemical studies on P. asirensis have often focused on its essential oil composition, which is primarily composed of monoterpenoids and sesquiterpenoids. The investigation into its diterpenoid constituents is an area that warrants further exploration to confirm the presence of this specific compound.

The ent-kaurane skeleton is a common feature in a variety of plant families beyond Lamiaceae, including Annonaceae, Asteraceae, and Erythroxylaceae. frontiersin.orgrhhz.net The genus Erythroxylum is a noteworthy source of tetracyclic diterpenes, including beyerene and kaurene types. rhhz.net Research on Erythroxylum suberosum has identified the presence of biologically active abietane and ent-kaurane diterpenoids. rhhz.net Furthermore, a study on Erythroxylum bezerrae led to the isolation of five new and six known kaurane diterpenes, such as ent-kaur-16-ene-3β,15β-diol. nih.gov Other genera like Annona and Xylopia are also known to produce a wide array of kaurane derivatives. frontiersin.orgnih.gov

The table below summarizes some representative ent-kaurane derivatives isolated from various plant sources.

Compound NamePlant SourceFamilyReference
ent-15-Oxokaur-16-en-19-oic acidPlectranthus ciliatusLamiaceae nih.govacs.org
Xylopinic acidPlectranthus ciliatusLamiaceae nih.govacs.org
ent-Kaur-16-ene-3β,15β-diolErythroxylum bezerraeErythroxylaceae nih.gov
Kaurenoic acid (ent-kaur-16-en-19-oic acid)Aralia continentalisAraliaceae nih.govnih.gov
Grandiflorolic acid (ent-15α-hydroxy-kaur-16-en-19-oic acid)Coespeletia moritzianaAsteraceae redalyc.org
ent-11α-Hydroxy-15-oxo-kaur-16-en-19-oic acidAdenostemma laveniaAsteraceae mdpi.com
16β,17-Dihydroxy-ent-kauran-19-oic acidAnnona squamosaAnnonaceae nih.gov

Extraction and Purification Techniques in Natural Product Chemistry

The isolation of pure this compound from complex plant matrices requires a multi-step process involving extraction followed by various chromatographic and spectroscopic techniques.

The initial step in isolating diterpenoids typically involves the extraction of dried and ground plant material with organic solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and methanol. nih.govredalyc.org The resulting crude extracts are then subjected to a series of chromatographic separations.

Column chromatography using silica (B1680970) gel is a common primary purification step, where fractions are eluted with a gradient of solvents, for instance, a hexane-ethyl acetate mixture. redalyc.org High-Performance Liquid Chromatography (HPLC) is a crucial technique for the final purification and quantification of ent-kaurane diterpenoids. mdpi.comnih.gov Reversed-phase columns (e.g., C18) are frequently used with mobile phases consisting of acetonitrile and water gradients. jst.go.jp Due to the often poor UV absorption of some diterpenoids, detectors such as an Evaporative Light Scattering Detector (ELSD) may be employed alongside standard Diode-Array Detectors (DAD). nih.gov

Typical HPLC Parameters for Kaurane Diterpenoid Analysis jst.go.jp

Parameter Description
Column Reversed-phase C18
Mobile Phase Gradient of Water (A) and Acetonitrile (B)
Flow Rate Typically 1.0 mL/min
Detection Diode-Array Detector (DAD) or Evaporative Light Scattering Detector (ELSD)

| Temperature | Column oven set to a constant temperature (e.g., 30°C) |

Once a compound is isolated in its pure form, its chemical structure must be unequivocally determined. This is accomplished through a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for structure elucidation. One-dimensional (1D) NMR experiments like ¹H and ¹³C NMR provide information about the proton and carbon framework of the molecule. Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the connectivity of atoms within the molecule and piecing together the complete structure. researchgate.net

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight and, consequently, the exact molecular formula of the compound. researchgate.net Fragmentation patterns observed in MS/MS experiments can provide further structural clues. mdpi.com

Infrared (IR) Spectroscopy : IR spectroscopy helps in identifying the functional groups present in the molecule, such as hydroxyl (-OH) and carboxyl (-COOH) groups, which are characteristic features of ent-7alpha-Hydroxykaur-16-en-19-oic acid. researchgate.net

X-ray Crystallography : When a suitable single crystal of the compound can be grown, X-ray crystallography provides unambiguous proof of the structure and its absolute stereochemistry. nih.gov

Through the systematic application of these extraction and analytical methods, natural product chemists can isolate and characterize this compound and related diterpenoids, paving the way for further investigation into their chemical and biological properties.

Biosynthetic Pathways and Enzymatic Transformations of Ent 7alpha Hydroxykaur 16 En 19 Oate

Position of ent-7alpha-Hydroxykaur-16-en-19-oate within Diterpenoid Biosynthesis

The compound ent-7α-hydroxykaur-16-en-19-oate is a key intermediate in the biosynthesis of a large family of tetracyclic diterpenoids, most notably the gibberellins (B7789140) (GAs), which are crucial plant hormones. Its formation represents a critical hydroxylation step that precedes further oxidative modifications leading to the characteristic gibberellin structure.

ent-7α-Hydroxykaur-16-en-19-oate, or its corresponding acid, ent-7α-hydroxykaurenoic acid, occupies a specific position in the gibberellin biosynthetic pathway. oup.comebi.ac.uk It is formed from its precursor, ent-kaur-16-en-19-oic acid (ent-kaurenoic acid). oup.comnih.gov The biosynthesis of gibberellins is a complex pathway involving multiple enzymatic steps. The initial stages lead to the formation of the tetracyclic diterpene hydrocarbon ent-kaurene, which is then sequentially oxidized. The conversion of ent-kaurenoic acid to ent-7α-hydroxykaurenoic acid is the first of three successive oxidation steps at the C-7 position, catalyzed by the same enzyme system. pnas.orgpnas.orgresearchgate.net Following its formation, ent-7α-hydroxykaurenoic acid is further oxidized to GA₁₂-aldehyde, which is then converted to GA₁₂, the first compound in the pathway to be recognized as a gibberellin. oup.compnas.org In certain GA-deficient mutants, such as the na mutant of pea (Pisum sativum), the metabolic pathway is blocked between ent-7α-hydroxykaurenoic acid and GA₁₂-aldehyde, leading to the accumulation of precursors like ent-kaurenoic acid and demonstrating the essential role of this hydroxylation step. ebi.ac.uk

The enzyme responsible for the formation of ent-7α-hydroxykaurenoic acid is ent-kaurenoic acid oxidase (KAO). oup.com This enzyme belongs to the CYP88A subfamily of cytochrome P450-dependent monooxygenases. oup.compnas.orgpnas.orgresearchgate.net KAO is a multifunctional enzyme that catalyzes three distinct steps in the GA biosynthesis pathway: the hydroxylation of ent-kaurenoic acid to ent-7α-hydroxykaurenoic acid, the subsequent oxidation to GA₁₂-aldehyde, and the final oxidation to GA₁₂. nih.govpnas.org

Studies using yeast expression systems have confirmed that CYP88A enzymes from various plant species, including Arabidopsis thaliana and barley (Hordeum vulgare), can perform all three of these oxidative steps. pnas.orgpnas.orgresearchgate.net In pea, two genes, PsKAO1 and PsKAO2, have been identified to encode for KAO activity. oup.com The gene designated as NA in peas corresponds to PsKAO1, and mutations in this gene result in a gibberellin-deficient dwarf phenotype due to the disruption of this critical part of the biosynthetic cascade. oup.comebi.ac.uk

Microbial Biotransformations of ent-kaur-16-en-19-oic Acid Precursors

Microbial systems, particularly filamentous fungi, are widely utilized for the biotransformation of terpenoids, including the precursor to ent-7α-hydroxykaur-16-en-19-oate, ent-kaur-16-en-19-oic acid. These microorganisms can introduce hydroxyl groups and other functionalities with high regio- and stereoselectivity, often at positions that are difficult to modify through conventional chemical synthesis. tandfonline.com This capability allows for the generation of a diverse array of novel and known hydroxylated kaurane (B74193) diterpenoids. mdpi.com

Various fungal species have been shown to effectively hydroxylate ent-kaur-16-en-19-oic acid at multiple positions on the kaurane skeleton. The primary product of many of these biotransformations is ent-7α-hydroxy-kaur-16-en-19-oic acid, the direct precursor to the titular compound. However, these fungi often produce a range of other hydroxylated derivatives.

Absidia blakesleeana : This fungus hydroxylates ent-kaur-16-en-19-oic acid to yield ent-7α-hydroxy-kaur-16-en-19-oic acid, as well as several dihydroxylated products, including at positions C-1, C-9, C-11, and C-13. tandfonline.comtandfonline.com

Rhizopus oligosporus : Incubation with this species yields ent-7α-hydroxy-kaur-16-en-19-oic acid and the dihydroxylated derivative ent-(7α, 9α)-dihydroxy-kaur-16-en-19-oic acid. tandfonline.comtandfonline.com

Rhizopus stolonifer : This fungus is also capable of producing ent-7α-hydroxy-kaur-16-en-19-oic acid from its precursor. nih.govresearchgate.net

Cunninghamella echinulata : Known for its ability to hydroxylate at inert carbon positions, this fungus has been successfully used in the biotransformation of ent-kaur-16-en-19-oic acid to produce hydroxylated metabolites. researchgate.netnih.govacs.orgresearchgate.net

Aspergillus niger : This species introduces hydroxyl groups at various positions, leading to products such as ent-7α,11β-dihydroxy-kaur-16-en-19-oic acid and ent-1β,7α-dihydroxy-kaur-16-en-19-oic acid. nih.govresearchgate.net

Psilocybe cubensis : Biotransformation with this fungus results in hydroxylated products, including di- and trihydroxylated derivatives at positions C-11, C-12, C-16, and C-17. researchgate.nettandfonline.comnih.gov

Table 1: Fungal Biotransformation of ent-kaur-16-en-19-oic Acid

Fungal SpeciesKey Hydroxylated ProductsReference
Absidia blakesleeanaent-7α-hydroxy-kaur-16-en-19-oic acid, ent-(7α, 9α)-dihydroxy-kaur-16-en-19-oic acid, ent-(1β, 7α)-dihydroxy-kaur-16-en-19-oic acid, ent-(7α, 11β)-dihydroxy-kaur-16-en-19-oic acid tandfonline.comtandfonline.com
Rhizopus oligosporusent-7α-hydroxy-kaur-16-en-19-oic acid, ent-(7α, 9α)-dihydroxy-kaur-16-en-19-oic acid tandfonline.comtandfonline.com
Rhizopus stoloniferent-7α-hydroxy-kaur-16-en-19-oic acid, ent-12β-hydroxy-kaur-9(11),16-dien-19-oic acid, ent-16β,17-dihydroxy-kauran-19-oic acid nih.govresearchgate.net
Aspergillus nigerent-7α,11β-dihydroxy-kaur-16-en-19-oic acid, ent-1β,7α-dihydroxy-kaur-16-en-19-oic acid nih.govresearchgate.net
Psilocybe cubensisent-16β,17-dihydroxy-kauran-19-oic acid, ent-12α,16β,17-trihydroxy-kauran-19-oic acid, ent-11α,16β,17-trihydroxy-kauran-19-oic acid tandfonline.comnih.gov

The use of fungal biotransformation on ent-kaur-16-en-19-oic acid leads to significant structural diversification of the kaurane skeleton. Beyond the primary mono-hydroxylation product, a variety of dihydroxylated and trihydroxylated derivatives are commonly isolated.

For instance, Absidia blakesleeana produces a suite of dihydroxylated compounds, including ent-(7α, 9α)-dihydroxy-kaur-16-en-19-oic acid, ent-(1β, 7α)-dihydroxy-kaur-16-en-19-oic acid, and ent-(7α, 11β)-dihydroxy-kaur-16-en-19-oic acid. tandfonline.comtandfonline.com Similarly, Aspergillus niger yields dihydroxylated metabolites like ent-7α,11β-dihydroxy-kaur-16-en-19-oic acid. nih.gov

More complex structures, such as trihydroxylated derivatives, have also been generated. The biotransformation of ent-kaur-16-en-19-oic acid by Psilocybe cubensis can yield novel trihydroxylated metabolites, namely ent-12α,16β,17-trihydroxy-kauran-19-oic acid and ent-11α,16β,17-trihydroxy-kauran-19-oic acid, after extended incubation periods. tandfonline.comnih.gov This demonstrates the capacity of microbial systems to perform multiple, sequential hydroxylations on the same substrate molecule, thereby creating a rich library of structurally diverse compounds.

A significant advantage of microbial biotransformation is the ability of fungal enzyme systems, particularly cytochrome P450 monooxygenases, to introduce functional groups onto chemically unactivated carbon atoms of a substrate. tandfonline.com In the context of the ent-kaurane skeleton, this means that hydroxylations can occur at positions that are not electronically activated and are therefore challenging to modify using standard organic chemistry methods.

The hydroxylation of ent-kaur-16-en-19-oic acid by fungi such as Absidia blakesleeana and Rhizopus oligosporus at positions like C-1, C-7, C-9, and C-11 are prime examples of this capability. tandfonline.commdpi.comtandfonline.com Furthermore, the work with Cunninghamella echinulata on related diterpenes has shown stereoselective hydroxylation at inert centers such as C-7, C-9, C-12, and C-14. nih.govacs.org This microbial functionalization provides a powerful tool for generating novel kaurane derivatives with potentially enhanced or altered biological activities, as the position of hydroxylation can significantly impact a molecule's properties. mdpi.com

Genetic and Molecular Regulation of Biosynthetic Enzymes

The synthesis of ent-7α-hydroxykaur-16-en-19-oate is intrinsically linked to the genetic regulation of the ent-kaurenoic acid oxidase (KAO) enzymes that produce it. In Pisum sativum, this regulation is well-documented, particularly through the study of specific genes and mutations that affect the gibberellin biosynthetic pathway.

Structure Activity Relationship Sar Studies of Ent 7alpha Hydroxykaur 16 En 19 Oate and Its Analogues

Impact of Structural Modifications on Biological Efficacy

Structural modifications of the kaurane (B74193) skeleton have been extensively explored to enhance biological activities, which range from antimicrobial and anti-inflammatory to cytotoxic and enzyme inhibitory effects frontiersin.orgnih.govrsc.org. Key areas of modification include the introduction and alteration of hydroxyl groups and the derivatization of the carboxylic acid at the C-19 position.

The position and stereochemistry of hydroxyl (-OH) groups on the kaurane framework are critical determinants of biological activity. The introduction of these polar groups can influence solubility, receptor binding, and metabolic stability.

Biotransformation studies using microorganisms are a common method to generate hydroxylated derivatives of kaurane diterpenoids. For example, the fungus Gibberella fujikuroi has been shown to produce selective hydroxylation at the ent-7β and ent-11α positions of certain kaurane precursors nih.gov. Similarly, biotransformation of ent-kaur-16-en-19-oic acid with the fungus Psilocybe cubensis yielded various hydroxylated metabolites, including ent-7α-hydroxy-kaur-16-en-19-oic acid, ent-11α,16β,17-trihydroxy-kauran-19-oic acid, and ent-12α,16β,17-trihydroxy-kauran-19-oic acid nih.govresearchgate.net.

When these hydroxylated derivatives were tested for cytotoxic properties against the human leukaemia K562 cell line, a clear SAR emerged. The parent compound, ent-kaur-16-en-19-oic acid, showed moderate activity, whereas its dihydroxy and trihydroxy derivatives were found to be inactive nih.govresearchgate.net. This suggests that for this specific cell line and compound class, increasing hydroxylation and saturating the C16-C17 double bond leads to a loss of cytotoxic potential.

Another important analogue, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid, isolated from Adenostemma lavenia, has demonstrated a wide spectrum of biological activities, including anti-inflammatory, antitumor, and antimelanogenic effects, highlighting the significance of hydroxylation at the 11α position combined with oxidation at C-15 mdpi.com.

Table 1: Effect of Hydroxylation on Cytotoxicity of ent-Kaur-16-en-19-oic Acid Analogues against K562 Cells
CompoundHydroxylation PatternActivity against K562
ent-Kaur-16-en-19-oic acidNoneModerately Active nih.govresearchgate.net
ent-16β,17-Dihydroxy-kauran-19-oic acidC-16, C-17Inactive nih.gov
ent-12α,16β,17-Trihydroxy-kauran-19-oic acidC-12, C-16, C-17Inactive nih.gov
ent-11α,16β,17-Trihydroxy-kauran-19-oic acidC-11, C-16, C-17Inactive nih.gov

Studies on the trypanocidal activity of kaurenoic acid and its derivatives have shown that the carbonyl group at C-19 is an essential requirement for activity nih.gov. While conversion to a methyl ester (methyl ent-kaur-16-en-19-oate) or reduction to an alcohol (ent-kaur-16-en-19-ol) led to a significant decrease in Na+,K+-ATPase inhibitory activity compared to the parent carboxylic acid, these derivatives retained some level of activity researchgate.net. A comparative cytotoxicity study on CHO-K1 cells demonstrated that kaurenoic acid was more cytotoxic than its methoxy (MKA) and alcohol (KRN) derivatives nih.gov.

In the pursuit of anticancer agents, a series of synthetic amides derived from the ent-kaurane atractyligenin showed that modification at the C-19 position can yield compounds with remarkable cytotoxic effects on colon cancer cells, even when the parent compound is largely inactive nih.gov. For instance, introducing an aromatic substituent on the amide nitrogen led to a clear improvement in antiproliferative activity nih.gov. These findings underscore that while the free carboxylic acid is important for some activities, its conversion to amides can be a successful strategy for developing potent cytotoxic agents.

Table 2: Comparative Activity of C-19 Derivatives of ent-Kaur-16-en-19-oic Acid
CompoundC-19 ModificationBiological Activity Profile
ent-Kaur-16-en-19-oic acid (Kaurenoic Acid)-COOH (Carboxylic Acid)Most potent Na+,K+-ATPase inhibitor researchgate.net; Most cytotoxic on CHO-K1 cells nih.gov.
Methyl ent-kaur-16-en-19-oate-COOCH₃ (Methyl Ester)Significantly reduced Na+,K+-ATPase inhibitory activity researchgate.net.
ent-Kaur-16-en-19-ol (Kaurenol)-CH₂OH (Alcohol)Significantly reduced Na+,K+-ATPase inhibitory activity researchgate.net; Less cytotoxic than parent acid nih.gov.
Amide Derivatives-CONHR (Amide)Can introduce potent cytotoxic activity against colon cancer cells nih.gov.

Computational Approaches in SAR Elucidation

Computational methods, such as molecular docking and molecular dynamics, provide powerful tools for elucidating the SAR of kaurane diterpenoids at the molecular level. These techniques predict how ligands bind to protein targets and assess the stability of the resulting complexes, offering insights that can guide further synthetic efforts.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For kaurane diterpenoids, docking simulations have been used to understand their interactions with various protein targets, including enzymes and receptors involved in cancer and neurodegenerative diseases researchgate.netnih.gov.

In one study, seven ent-kaurane diterpenoids were docked against several protein targets in the PI3K pathway, which is relevant to non-small cell lung cancer. The docking scores, which estimate binding affinity, indicated significant inhibitory potential, with some compounds showing better scores than the reference drug oxaliplatin researchgate.net. For example, against the mTOR active site, one derivative achieved a binding affinity of -124.5 kcal/mol researchgate.net. Docking has also been employed to model the binding of kaurane derivatives to the enzyme 11β-HSD1, a target for diabetes, helping to rationalize the observed SAR nih.gov.

Further studies have used docking to explore the inhibition of α-glucosidase, where the carbonyl group at C-19 of active diterpenes was found to form strong hydrogen bonds with key amino acid residues like ARG315 in the enzyme's active site acs.org. Similarly, docking was used to evaluate the inhibitory potential of kaurane diterpenoids against monoamine oxidase B (MAO-B), a target in Parkinson's disease nih.gov.

Table 3: Examples of Molecular Docking Studies with ent-Kaurane Diterpenoids
Target ProteinDisease RelevanceKey Finding from DockingReference
PI3K Pathway Proteins (AKT, mTOR)CancerIdentified compounds with high binding affinity, suggesting inhibitory potential. researchgate.net
11β-HSD1DiabetesGenerated 2D and 3D binding models to explain the potency of urea derivatives. nih.gov
α-GlucosidaseDiabetesShowed C-19 carbonyl forms hydrogen bonds with active site residues (e.g., ARG315). acs.org
Monoamine Oxidase B (MAO-B)Parkinson's DiseasePredicted good binding energy for xylopic acid, suggesting inhibitory potential. nih.gov

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of ligand-protein interactions over time nih.govnih.gov. By simulating the motions of atoms in the complex, MD can assess the stability of the binding pose predicted by docking and calculate binding free energies mdpi.commdpi.com.

An in-silico study on the MAO-B inhibitory effect of xylopic acid, a kaurane diterpenoid, utilized a 100 ns MD simulation to confirm the stability of the docked complex. The stability observed throughout the simulation supported the compound's potential as a potent MAO-B inhibitor nih.gov. MD simulations are instrumental in refining docking results by accounting for the flexibility of both the protein and the ligand, providing a more accurate picture of the binding event mdpi.com. The calculation of binding free energies using methods like MM/PBSA and MM/GBSA from MD trajectories can further quantify the strength of the interaction mdpi.com.

Comparative SAR Analysis Across Diverse Kaurane Diterpenoids

A comparative analysis of SAR studies across a wide range of kaurane diterpenoids reveals several recurring structural themes that govern biological activity frontiersin.org. The tetracyclic ent-kaurane core serves as a rigid scaffold upon which functional groups are displayed. Structural diversity arises from oxidations, bond cleavages, and rearrangements of this parent skeleton frontiersin.orgrsc.org.

A crucial feature for many activities is the exocyclic double bond at C-16/C-17. Saturation of this bond, often as a consequence of dihydroxylation, has been shown to abolish the cytotoxic activity of ent-kaur-16-en-19-oic acid nih.govresearchgate.net. In contrast, for α-glucosidase inhibition, diterpenes with a double bond between C-15 and C-16 exhibited stronger activity bohrium.com.

The C-19 position is another critical determinant. A free carboxylic acid is often important for activity, as seen in Na+,K+-ATPase inhibition researchgate.net. However, its modification is not always detrimental. Conversion to amides, for example, can unlock potent anticancer activity not present in the parent molecule nih.gov. The presence of an allylic hydroxyl group has also been identified as an important structural feature for acetylcholinesterase inhibition researchgate.netscielo.br.

Future Perspectives and Research Gaps in Ent 7alpha Hydroxykaur 16 En 19 Oate Studies

Unexplored Biological Activities and Therapeutic Potential

While the ent-kaurane skeleton is common to many bioactive compounds, the specific biological activities of ent-7alpha-Hydroxykaur-16-en-19-oate are largely unknown. The broader family of ent-kaurane diterpenoids has demonstrated a wide array of pharmacological effects, suggesting that this specific derivative may also possess valuable therapeutic properties. frontiersin.orgnih.gov

Key Research Gaps:

Broad-Spectrum Screening: The compound has not been systematically screened against a wide range of biological targets. Future research should involve comprehensive in vitro assays to evaluate its potential as an anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral agent.

Mechanism of Action: For any identified activity, the underlying molecular mechanisms remain to be elucidated. Investigating its interaction with specific cellular pathways, enzymes, and receptors is crucial.

Comparative Studies: The influence of the 7α-hydroxy group on the biological activity of the ent-kaurane scaffold is not well understood. Comparative studies against its parent compound, ent-kaur-16-en-19-oic acid (kaurenoic acid), could reveal the functional importance of this specific hydroxylation. Kaurenoic acid itself has shown numerous activities, including anti-inflammatory and antitumor effects. frontiersin.org

Table 1: Known Biological Activities of Structurally Related ent-Kaurane Diterpenoids

Compound NameBiological ActivityReference
Kaurenoic acid (ent-kaur-16-en-19-oic acid)Anti-inflammatory, Antitumor, Antibacterial frontiersin.orgufba.br
OridoninAntitumor, Anti-inflammatory nih.gov
Cafestol (B1668206)Antidiabetic, Anti-inflammatory mdpi.com
Kahweol (B1673272)Antidiabetic, Anti-inflammatory mdpi.com
ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acidAntitumor, Anti-inflammatory, Antimelanogenic nih.govmdpi.com

This table illustrates the potential for discovering significant bioactivity in underexplored derivatives like this compound.

Comprehensive Elucidation of Complete Biosynthetic Pathways

The biosynthesis of ent-kaurane diterpenoids originates from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). frontiersin.org The pathway proceeds through several enzymatic steps to form the characteristic tetracyclic ent-kaurane skeleton. mdpi.com While this compound is a known intermediate in the gibberellin pathway, where it is converted from ent-kaurenoic acid, the full regulatory network and potential alternative pathways are not completely understood. ebi.ac.uk

Key Research Gaps:

Enzyme Characterization: The specific enzymes (cytochrome P450 monooxygenases) responsible for the 7α-hydroxylation of ent-kaurenoic acid need to be fully characterized in various plant species. Understanding their structure, kinetics, and substrate specificity is essential.

Regulatory Mechanisms: How the flux through this pathway is regulated at the genetic and protein level is a significant unknown. Research into the transcriptional control of biosynthetic genes and post-translational modification of enzymes could reveal how plants control the production of this compound.

Metabolic Branching: It is unclear if this compound is solely a precursor for gibberellins (B7789140) or if it serves as a branching point for the synthesis of other specialized diterpenoids with different ecological or physiological functions.

Development of Efficient Chemoenzymatic Synthesis Routes

Natural abundance of this compound is often low, making extraction from plant sources inefficient for large-scale research or potential therapeutic use. While total synthesis of complex ent-kaurane diterpenoids has been achieved, these routes are often lengthy and low-yielding. rsc.org Chemoenzymatic synthesis, which combines the efficiency of enzymatic reactions with the versatility of chemical synthesis, offers a promising alternative.

Key Research Gaps:

Enzyme Discovery and Engineering: Identifying or engineering robust enzymes, such as hydroxylases and cyclases, that can efficiently perform key steps in the synthesis is a major hurdle. These enzymes need to be stable and active under industrial conditions.

Process Optimization: Developing a scalable, multi-step process that integrates chemical and enzymatic steps is required. This involves optimizing reaction conditions, solvent systems, and purification methods to maximize yield and purity.

Substrate Analogs: A chemoenzymatic platform would also allow for the creation of novel analogs of this compound by feeding the enzymes modified substrates. This could lead to the generation of a library of related compounds for structure-activity relationship (SAR) studies.

Advanced Computational Modeling for Mechanism Prediction and Drug Design

Computational tools are invaluable for accelerating drug discovery by predicting molecular interactions and physicochemical properties. nih.gov For this compound, such in silico approaches have not been applied.

Key Research Gaps:

Molecular Docking: Once potential biological targets are identified (see Section 8.1), molecular docking simulations can be used to predict the binding affinity and orientation of this compound within the target's active site. This can provide insights into its mechanism of action and guide the design of more potent derivatives.

ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound are unknown. Computational models can predict these drug-like properties, helping to identify potential liabilities early in the drug discovery process. nih.gov

Quantum Mechanics Studies: Quantum mechanics (QM) calculations can be employed to understand the electronic structure of the molecule and rationalize its reactivity. This can be particularly useful for studying enzymatic reaction mechanisms involving the compound.

Table 2: Potential Computational Approaches for this compound Research

Computational MethodApplicationResearch Goal
Molecular DockingPredict binding mode and affinity to protein targetsIdentify potential mechanisms of action and prioritize biological assays
Molecular Dynamics (MD)Simulate the dynamic behavior of the compound-protein complexUnderstand binding stability and conformational changes
ADMET PredictionIn silico estimation of pharmacokinetic and toxicity profilesAssess drug-likeness and guide lead optimization
Quantitative Structure-Activity Relationship (QSAR)Correlate chemical structure with biological activityDesign new analogs with improved potency and selectivity

Investigation of Natural Product Interactions and Synergies

Natural products rarely act in isolation within an organism. They often exist in complex mixtures where their combined effect can be greater than the sum of their individual activities (synergy). The potential synergistic interactions between this compound and other co-occurring phytochemicals are completely unexplored.

Key Research Gaps:

Co-occurrence Analysis: The first step is to identify which other natural products are typically found alongside this compound in its plant sources.

Synergy Screening: Combinatorial screening of the compound with other co-occurring metabolites (e.g., other diterpenoids, flavonoids, phenolic acids) should be performed to identify synergistic effects, particularly in anticancer and antimicrobial assays.

Mechanism of Synergy: For any identified synergistic pairs, the underlying mechanism must be investigated. This could involve complementary mechanisms of action, enhancement of bioavailability, or inhibition of metabolic degradation pathways.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.